Benzo[d]oxazol-2(3H)-one derivative 2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H35N3O4 |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
4-[[4-[3-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propoxy]phenyl]methyl]morpholine |
InChI |
InChI=1S/C26H35N3O4/c1-3-24(26-25(4-1)32-19-20-33-26)29-12-10-27(11-13-29)9-2-16-31-23-7-5-22(6-8-23)21-28-14-17-30-18-15-28/h1,3-8H,2,9-21H2 |
InChI Key |
VZAPQDNGQVGEES-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC=C(C=C2)CN3CCOCC3)C4=C5C(=CC=C4)OCCO5 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Benzo D Oxazol 2 3h One Derivatives
Strategies for the Construction of the Benzo[d]oxazol-2(3H)-one Core Scaffold
The formation of the benzo[d]oxazol-2(3H)-one nucleus is a critical step that has been approached through various synthetic strategies. These methods primarily involve the introduction of a carbonyl group between the oxygen and nitrogen atoms of a 2-aminophenol (B121084) derivative.
Carbonylic Insertion Approaches
Carbonylic insertion methods utilize reagents that act as a source for the C2-carbonyl group. Historically, hazardous reagents like phosgene (B1210022) were common, but modern chemistry has developed safer and more efficient alternatives.
A notable approach involves the use of 2-phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one as a solid, stable, and recyclable carbonyl source. organic-chemistry.orgresearchgate.net This reagent facilitates a one-pot synthesis of benzo[d]oxazol-2(3H)-ones from 2-aminophenols under neutral or acidic conditions, often providing very good yields. organic-chemistry.org The pyridazin-3(2H)-one carrier is recyclable, positioning this method as an environmentally conscious choice. researchgate.netx-mol.com
Other phosgene alternatives employed for this carbonyl transfer process include chloroformates, N,N'-carbonyldiimidazole (CDI), and trichloroacetyl chloride. organic-chemistry.orgresearchgate.net For instance, the treatment of N-alkyl-N-arylhydroxylamines with trichloroacetyl chloride and triethylamine (B128534) at ambient temperatures affords 3-alkylbenzo[d]oxazol-2(3H)-ones in good yields. organic-chemistry.org This method is valued for its mild conditions and tolerance of sensitive functional groups. organic-chemistry.org
Table 1: Examples of Carbonylic Insertion Reagents
| Reagent | Starting Material | Conditions | Outcome | Reference |
| 2-Phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one | 2-Aminophenols | Neutral or acidic, presence of zinc or sodium bicarbonate | Good to excellent yields of benzo[d]oxazol-2(3H)-ones | researchgate.net |
| Trichloroacetyl chloride | N-Alkyl-N-arylhydroxylamines | Triethylamine, ambient temperature | Good yields of 3-alkylbenzo[d]oxazol-2(3H)-ones | organic-chemistry.org |
| Ethyl 1-H-imidazole-carboxylate | 2-Aminophenol | Potassium carbonate, THF, reflux | Synthesis of 2-Benzoxazolinone | researchgate.net |
Condensation Reactions in Benzo[d]oxazol-2(3H)-one Synthesis
Condensation reactions provide a direct route to the heterocyclic core, typically by reacting a 2-aminophenol with a suitable C1-synthon. A classic method is the cyclocondensation of 2-aminophenols with carboxylic acids or their derivatives, often requiring heat. nih.gov
A more recent and sophisticated strategy involves an intramolecular N-deprotonation–O-SNAr (Nucleophilic Aromatic Substitution) cyclization. nih.gov In this two-step synthesis, commercially available 2-fluoroanilines are first acylated to form anilide precursors. These anilides, activated by electron-withdrawing groups at the C5-position (such as -NO₂, -CN), undergo base-induced cyclization to yield benzo[d]oxazoles. nih.gov The reaction temperature for cyclization correlates with the potency of the activating group. nih.gov
Another pathway involves the condensation of 2-aminophenol with aldehydes, followed by a cyclocondensation step. For example, benzoxazole (B165842) derivatives can be prepared through a three-step process starting with the alkylation of 4-hydroxy benzaldehyde, followed by a condensation reaction with 2-aminophenol to form a Schiff base, and concluding with cyclocondensation. mdpi.com Silver-catalyzed tandem condensation reactions have also been reported, efficiently yielding derivatives from 2-aminophenols, formaldehyde, and benzenethiols under mild conditions. rsc.org
Environmentally Benign Synthetic Routes to Benzo[d]oxazol-2(3H)-one Derivatives
Green chemistry principles have been increasingly applied to the synthesis of benzo[d]oxazol-2(3H)-ones, aiming to reduce waste and avoid hazardous materials.
The use of 2-phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one is highlighted as a "Green CO Source" due to its solid, stable, and recyclable nature, offering a safer alternative to phosgene gas. researchgate.netx-mol.com This method proceeds in one pot, enhancing efficiency and reducing waste. x-mol.com
The adoption of green solvents and catalysts is another key aspect. Protocols have been developed using water and glycerol (B35011) as solvents, which are non-toxic and readily available. orgchemres.org For instance, a rapid synthesis of related benzoxazole-2-thiol derivatives utilizes copper sulfate (B86663) as an inexpensive catalyst in aqueous media under microwave irradiation, significantly shortening reaction times. orgchemres.orgnih.gov Furthermore, electrochemistry is emerging as a powerful green tool, using electricity as a clean redox agent to replace conventional chemical oxidants or reductants in cyclization reactions. nih.gov
Functionalization and Substitution Reactions in Benzo[d]oxazol-2(3H)-one Derivatives
Once the core scaffold is constructed, its properties can be finely tuned through functionalization at both the nitrogen and carbon atoms of the ring system.
N-Substitution Reactions on the Benzo[d]oxazol-2(3H)-one Nucleus
Functionalization of the nitrogen atom (N-3) is a common strategy, as the electronic characteristics of this position can be decisive for biological activity. researchgate.net A variety of substituents can be introduced at this position.
One area of extensive research is the synthesis of N-benzyl derivatives. Studies have shown that the type and position of substituents on the N-benzyl ring strongly affect the molecule's binding affinity for biological targets like sigma receptors. researchgate.net For example, para-substituted N-benzyl rings with chloro, fluoro, or methyl groups often exhibit higher affinity for σ₁ receptors compared to their ortho-substituted counterparts. researchgate.net
Other N-substitutions include the introduction of alkyl groups, such as in 3-isopropylbenzo[d]oxazol-2(3H)-one, which serves as a template for creating amide and urea (B33335) analogues with potential pharmacological activities. researchgate.net These modifications are pursued to mimic moieties like benzamides or phenyl ureas in a structure that is more metabolically stable. researchgate.net
Table 2: Examples of N-Substitution Reactions
| N-Substituent | Reagents/Method | Purpose/Outcome | Reference |
| Benzyl (B1604629) (variously substituted) | Alkylation with substituted benzyl halides | To study structure-activity relationships for sigma receptor binding | researchgate.net |
| Isopropyl | Alkylation with isopropyl halide | To create a template for amide and urea analogues with biological activity | researchgate.net |
| Alkyl | Reaction of 2-aminobenzoxazole (B146116) with α-haloketones | Synthesis of N-alkylated 2-aminobenzo[d]oxazoles | nih.gov |
Regioselective C-Functionalization (e.g., C-4, C-5, C-6, C-7) of the Benzo[d]oxazol-2(3H)-one Derivatives
Regioselective functionalization of the benzene (B151609) ring of the benzo[d]oxazol-2(3H)-one scaffold allows for precise modification of the molecule's properties. Directing substituents to specific positions (C-4, C-5, C-6, or C-7) is a significant synthetic challenge.
Traditional electrophilic aromatic substitution on the electron-poor benzo[d]oxazol-2(3H)-one ring can be difficult and may result in mixtures of C-4 and C-7 substituted products. diva-portal.org Modern methods have sought to overcome these limitations. For example, C-5 functionalization is commonly achieved by starting with a pre-substituted 2-aminophenol. Syntheses of 5-chloro and 5-nitro derivatives have been reported, which can then be used to build more complex molecules. researchgate.netnih.govmdpi.com The 5-position has also been modified by introducing groups like benzoate (B1203000) and besilate through esterification. researchgate.net
A powerful strategy for broader functionalization is the use of transition-metal-catalyzed C-H activation. Iridium-catalyzed C-H borylation has been shown to be effective for the related 2,1,3-benzothiadiazole (B189464) (BTD) system, allowing for regioselective access to versatile 5-boryl or 4,6-diboryl intermediates. diva-portal.org These borylated building blocks can then undergo a wide range of subsequent reactions, including ipso-substitution and ring-closing reactions, to functionalize the C-4, C-5, C-6, and C-7 positions. diva-portal.org This approach obviates the need for de novo synthesis of many decorated derivatives. diva-portal.org
Halogenation and Subsequent Nucleophilic Substitution Reactions in Benzo[d]oxazol-2(3H)-one Derivatives
Halogenated benzo[d]oxazol-2(3H)-one derivatives serve as key intermediates for further functionalization through nucleophilic substitution reactions. For instance, the reaction of a benzoxazolinonic anion, generated from a halogenated precursor using Tetrakis(dimethylamino)ethylene (TDAE), with aromatic carbonyls and α-carbonyl ester derivatives leads to new 5-substituted 3-methyl-6-nitro-benzoxazolones. nih.gov In a specific example, 5-(dibromomethyl)-3-methyl-6-nitrobenzoxazolone reacts with aromatic aldehydes in the presence of TDAE to form a mixture of cis/trans isomers of corresponding oxiranes. nih.gov This transformation proceeds via the formation of an α-bromocarbanion, which undergoes nucleophilic addition to the carbonyl group followed by intramolecular nucleophilic substitution. nih.gov
Stereoselective Synthesis of Chiral Benzo[d]oxazol-2(3H)-one Derivatives
The stereoselective synthesis of chiral benzo[d]oxazol-2(3H)-one derivatives is crucial for developing enantiomerically pure pharmaceutical agents. wikipedia.org Chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule, are instrumental in controlling the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net These auxiliaries can be recovered and reused. wikipedia.org
One approach involves the use of chiral auxiliaries like camphorsultam to asymmetrically construct the core oxazoline (B21484) ring. wikipedia.org Another strategy is the palladium-catalyzed asymmetric [4+2] cycloaddition of vinyl benzoxazinanones with pyrazolone (B3327878) 4,5-diones to produce chiral spiro derivatives. researchgate.net Furthermore, chemoenzymatic methods offer a pathway to optically pure dihydrobenzoxazinones. nih.gov This involves a highly stereoselective hydroamination catalyzed by ethylenediamine-N,N'-disuccinic acid lyase (EDDS lyase), followed by an acid-catalyzed esterification-cyclization sequence. nih.gov
An efficient one-pot protocol for the synthesis of benzo[b]oxazolo[3,4-d] nih.govnih.govoxazin-1-one derivatives has been developed through a Mitsunobu reaction and sequential cyclization, yielding various tricyclic fused benzoxazinyl-oxazolidinones in high enantioselectivities. nih.gov
| Method | Key Reagents/Catalyst | Product Type | Key Features | Reference |
| Chiral Auxiliary | Camphorsultam | Chiral oxazoline ring | High (2S,3R)-selectivity | wikipedia.org |
| Asymmetric Cycloaddition | Palladium catalyst, vinyl benzoxazinanones, pyrazolone 4,5-diones | Chiral spiro derivatives | Broad substrate scope, high enantiomeric excess | researchgate.net |
| Chemoenzymatic Synthesis | EDDS lyase, fumarate, substituted 2-aminophenols | Optically pure dihydrobenzoxazinones | High enantiomeric excess (>99%) | nih.gov |
| One-pot Convergent Synthesis | Mitsunobu reaction conditions | Tricyclic fused benzoxazinyl-oxazolidinones | High yields and enantioselectivities | nih.gov |
Advanced Synthetic Methodologies for Benzo[d]oxazol-2(3H)-one Derivatives
Recent advancements in synthetic methodologies have provided more efficient and environmentally friendly routes to benzo[d]oxazol-2(3H)-one derivatives.
Tetrakis(dimethylamino)ethylene (TDAE) Reactivity in Benzo[d]oxazol-2(3H)-one Synthesis
Tetrakis(dimethylamino)ethylene (TDAE) is a powerful reducing agent that facilitates the generation of anions from halogenated derivatives under mild conditions through two sequential single-electron transfers. nih.govarkat-usa.org This strategy has been successfully employed to create a benzoxazolinonic anion, which then reacts with various electrophiles like aldehydes, ketones, and α-ketoesters to produce 5-substituted 3-methyl-6-nitro-benzoxazolones. nih.govafricaresearchconnects.com The TDAE-initiated reactions of halomethyl and gem-dihalomethyl derivatives of benzoxazolone with certain carbaldehydes can yield expected alcohol adducts alongside rearranged products. arkat-usa.org The presence of a nitro group on the electrophile, however, tends to lead to the expected products in good yields without rearrangement. arkat-usa.org
Microwave-Assisted Catalyst-Free Synthesis of Benzo[d]oxazol-2(3H)-one Derivatives
Microwave-assisted synthesis has emerged as a green and efficient method for preparing benzoxazole derivatives, often leading to higher yields and shorter reaction times. nih.govmdpi.com In some cases, these reactions can be performed without a catalyst. For instance, the synthesis of 2-aryl benzoxazoles has been achieved through the coupling of o-aminophenol with aromatic aldehydes under microwave irradiation in the presence of MnO2 nanoparticles as an oxidant. researchgate.net Another approach utilizes a deep eutectic solvent (DES), [CholineCl][oxalic acid], as a recyclable catalyst under solvent-free microwave irradiation for the reaction of 2-aminophenols and benzaldehydes. mdpi.com
A study demonstrated a microwave-enhanced, additive-free C–H amination of benzoxazoles catalyzed by supported copper (CuCl and CuCl2) in acetonitrile, completed in 1.5–2 hours. nih.govbeilstein-journals.org The use of a solid-supported catalyst simplifies work-up and minimizes copper contamination in the product. nih.govbeilstein-journals.org
| Method | Catalyst/Reagents | Key Features | Reference |
| Microwave-assisted | MnO2 nanoparticles (oxidant) | Catalyst-free, good to high yields, short reaction times | researchgate.net |
| Microwave-assisted | [CholineCl][oxalic acid] (recyclable catalyst) | Solvent-free, good to excellent yields | mdpi.com |
| Microwave-enhanced C-H amination | Supported CuCl and CuCl2 | Additive-free, rapid reaction, reusable catalyst | nih.govbeilstein-journals.org |
Multi-Step Reaction Sequences for Complex Benzo[d]oxazol-2(3H)-one Derivatives
The synthesis of complex benzo[d]oxazol-2(3H)-one derivatives often requires multi-step reaction sequences. A molecular hybridization strategy has been employed to design and synthesize novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-ethoxyquinoline moieties as c-Met kinase inhibitors. nih.gov This involves combining a 4-ethoxy-7-substituted-quinoline core with a benzo[d]oxazol-2(3H)-one scaffold. nih.gov
Another example is the synthesis of N-phenyl-1,3-benzoxazol-2-amine derivatives through an in situ I2-mediated oxidative cyclodesulfurization of monothioureas, which are generated from the reaction of aminophenol with isothiocyanate. nih.gov Furthermore, a new synthetic pathway to substituted imidazoles involves the formation of a benzo[d]oxazol-2-yl(aryl(thienyl))methanimine as a key intermediate from 2-((4-aryl(thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols. mdpi.com The imidazole (B134444) ring is then formed through an intermolecular reaction between two methanimine (B1209239) molecules. mdpi.com
Spectroscopic Characterization and Structural Elucidation of Benzo D Oxazol 2 3h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including Benzo[d]oxazol-2(3H)-one derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the precise mapping of the molecular structure. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to gain a complete picture of the compound's architecture.
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis of Benzo[d]oxazol-2(3H)-one Derivatives
Proton NMR (¹H-NMR) spectroscopy provides valuable insights into the number, environment, and connectivity of hydrogen atoms within a molecule. In the context of Benzo[d]oxazol-2(3H)-one derivatives, ¹H-NMR spectra are characterized by distinct signals corresponding to the aromatic protons of the benzoxazole (B165842) core and any substituent groups.
The chemical shifts (δ) of the aromatic protons in the benzo[d]oxazole ring system typically appear in the downfield region, generally between 7.0 and 8.5 ppm. rsc.orgjbarbiomed.com The specific positions of these signals are influenced by the electronic effects of substituents on the benzene (B151609) ring. For instance, electron-withdrawing groups tend to shift the signals of nearby protons to a higher chemical shift (downfield), while electron-donating groups cause an upfield shift.
The multiplicity of the signals (e.g., singlet, doublet, triplet, multiplet) arises from spin-spin coupling between adjacent non-equivalent protons and provides crucial information about the substitution pattern on the aromatic ring. The coupling constants (J values), measured in Hertz (Hz), can help to distinguish between ortho, meta, and para relationships between protons.
For example, in the ¹H-NMR spectrum of 2-phenylbenzo[d]oxazole, the protons of the phenyl group typically appear as a multiplet, while the protons on the benzoxazole core show distinct patterns based on their positions. rsc.org Similarly, the presence of a methyl group, as in 6-methyl-2-phenylbenzo[d]oxazole, would give rise to a characteristic singlet in the upfield region of the spectrum, typically around 2.4 ppm. rsc.org
The following table provides representative ¹H-NMR data for a selection of Benzo[d]oxazol-2(3H)-one derivatives:
| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity |
| 2-phenylbenzo[d]oxazole | CDCl₃ | δ 8.32 – 8.23 (m, 2H), 7.83 – 7.76 (m, 1H), 7.64 – 7.57 (m, 1H), 7.57 – 7.51 (m, 3H), 7.41 – 7.33 (m, 2H) rsc.org |
| 6-methyl-2-phenylbenzo[d]oxazole | CDCl₃ | δ 8.16 – 8.08 (m, 2H), 7.53 (d, J = 8.1 Hz, 1H), 7.40 (dd, J = 6.6, 3.6 Hz, 3H), 7.25 (s, 1H), 7.05 (d, J = 8.1 Hz, 1H), 2.38 (s, 3H) rsc.org |
| 2-(4-fluorophenyl)benzo[d]oxazole | CDCl₃ | δ 8.29 – 8.20 (m, 2H), 7.80 – 7.71 (m, 1H), 7.59 – 7.52 (m, 1H), 7.38 – 7.30 (m, 2H), 7.24 – 7.15 (m, 2H) rsc.org |
| 4-(benzo[d]oxazol-2-yl)benzonitrile | CDCl₃ | δ 8.33 (dd, J = 8.2, 0.6 Hz, 2H), 7.83 – 7.75 (m, 3H), 7.60 (ddd, J = 4.6, 2.3, 0.7 Hz, 1H), 7.45 – 7.36 (m, 2H) rsc.org |
| 2-(1H-Pyrrol-2-yl)benzo[d]oxazole | CDCl₃ | δ 10.25 (s, 1H, -NH), 7.64 (d, 1H, J = 7.6 Hz, Ar-H), 7.52 (d, 1H, J = 7.6 Hz, Ar-H), 7.28-7.33 (m, 2H, Ar-H), 7.04-7.05 (m, 1H, Ar-H), 6.36-6.38 (m, 1H, Ar-H) jbarbiomed.com |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis of Benzo[d]oxazol-2(3H)-one Derivatives
Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C-NMR spectrum.
For Benzo[d]oxazol-2(3H)-one derivatives, the carbonyl carbon (C=O) of the oxazolone (B7731731) ring is a key diagnostic signal, typically appearing far downfield in the range of 150-170 ppm due to the deshielding effect of the adjacent oxygen and nitrogen atoms. The aromatic carbons of the fused benzene ring and any aryl substituents resonate in the region of 110-150 ppm. rsc.orgjbarbiomed.com The specific chemical shifts of these carbons are influenced by the nature and position of substituents.
Below is a table summarizing representative ¹³C-NMR data for several Benzo[d]oxazol-2(3H)-one derivatives:
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 2-phenylbenzo[d]oxazole | CDCl₃ | δ 163.00, 150.72, 142.06, 131.48, 128.87, 127.58, 127.13, 125.07, 124.54, 119.98, 110.56 rsc.org |
| 6-methyl-2-phenylbenzo[d]oxazole | CDCl₃ | δ 162.48, 150.98, 139.86, 135.47, 131.18, 128.78, 127.38, 125.73, 119.27, 110.68, 21.73 rsc.org |
| 2-(4-fluorophenyl)benzo[d]oxazole | CDCl₃ | δ 166.44, 163.09, 162.11, 150.73, 142.03, 129.79 (d, J = 8.9 Hz), 125.09, 124.62, 123.45, 119.95, 116.28, 115.99, 110.52 rsc.org |
| 4-(benzo[d]oxazol-2-yl)benzonitrile | CDCl₃ | δ 160.82, 150.81, 141.79, 132.59, 131.02, 127.87, 126.10, 125.06, 120.50, 118.08, 114.66, 110.80 rsc.org |
| 2-(1H-Pyrrol-2-yl)benzo[d]oxazole | CDCl₃ | δ 163.7, 158.2, 150.2, 124.7, 124.4, 123.1, 119.9, 118.9, 113.3, 110.9, 110.5 jbarbiomed.com |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups in Benzo[d]oxazol-2(3H)-one Derivatives
Infrared (IR) spectroscopy is a powerful technique for identifying the presence of specific functional groups within a molecule. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to the vibrations of its bonds. These vibrations, such as stretching and bending, are characteristic of particular functional groups.
In the analysis of Benzo[d]oxazol-2(3H)-one derivatives, IR spectroscopy is particularly useful for confirming the presence of the key carbonyl (C=O) and amine (N-H) functionalities within the oxazolone ring, as well as the aromatic C-H and C=C bonds.
The most prominent and diagnostically significant absorption band for Benzo[d]oxazol-2(3H)-one derivatives is the carbonyl stretching vibration (νC=O). This strong absorption typically appears in the region of 1740-1690 cm⁻¹. libretexts.org The exact position of this band can be influenced by the electronic environment and hydrogen bonding.
The N-H stretching vibration (νN-H) of the secondary amine within the oxazolone ring gives rise to a moderate absorption band in the range of 3500-3300 cm⁻¹. ucla.edu The presence and characteristics of this band confirm the integrity of the heterocyclic ring.
Aromatic C-H stretching vibrations are typically observed as a group of weak to moderate bands just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). libretexts.org Aromatic C=C stretching vibrations appear as a series of absorptions of variable intensity in the 1680-1450 cm⁻¹ region. libretexts.org
The following table summarizes the characteristic IR absorption frequencies for key functional groups found in Benzo[d]oxazol-2(3H)-one derivatives:
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3500 - 3300 | Medium | Indicates the presence of the amine in the oxazolone ring. ucla.edu |
| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | Characteristic of the protons on the benzene ring. libretexts.org |
| C=O Stretch (Amide) | 1740 - 1690 | Strong | A key diagnostic peak for the carbonyl group in the oxazolone ring. libretexts.org |
| Aromatic C=C Stretch | 1680 - 1450 | Variable | Indicates the presence of the aromatic ring. libretexts.org |
| C-O Stretch | 1320 - 1210 | Strong | Associated with the C-O bond in the heterocyclic ring. libretexts.org |
For example, a study on various benzo[d]oxazole derivatives reported IR spectra showing characteristic peaks for C=N stretching, aromatic C=C stretching, and C-O-C stretching, confirming the formation of the benzoxazole ring system.
Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HREI-MS) for Molecular Formula Confirmation of Benzo[d]oxazol-2(3H)-one Derivatives
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and confirming its molecular formula. High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of a molecule.
In the analysis of Benzo[d]oxazol-2(3H)-one derivatives, MS is used to confirm that the synthesized compound has the expected molecular weight. The mass spectrum typically shows a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺), which corresponds to the mass of the intact molecule. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as the molecule breaks apart in a predictable manner.
High-Resolution Electrospray Ionization Mass Spectrometry (HREI-MS) is particularly powerful because it can measure the m/z value to several decimal places. This high accuracy allows for the calculation of the exact molecular formula. For example, by comparing the experimentally measured accurate mass with the theoretical mass calculated for a proposed formula, it is possible to confirm the elemental composition of the Benzo[d]oxazol-2(3H)-one derivative with a high degree of confidence.
For instance, in the characterization of (E)-5-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one, HREI-MS was used to confirm the molecular formula. The calculated mass for C₁₉H₁₈NO₆ [M+H]⁺ was 356.1134, and the found mass was 356.1132, which is in excellent agreement and confirms the proposed structure. mdpi.com
The following table provides an example of how HREI-MS data is presented:
| Compound | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Molecular Formula |
| (E)-5-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one | ESI | 356.1134 | 356.1132 | C₁₉H₁₇NO₆ mdpi.com |
X-ray Crystallography for Definitive Solid-State Structural Determination of Benzo[d]oxazol-2(3H)-one Derivatives
X-ray crystallography is a powerful analytical technique that provides the most definitive and unambiguous structural information for crystalline solids. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise three-dimensional arrangement of atoms in the crystal lattice. This includes bond lengths, bond angles, and torsional angles, offering a complete and detailed picture of the molecule's solid-state conformation.
For Benzo[d]oxazol-2(3H)-one derivatives that can be obtained as single crystals of suitable quality, X-ray crystallography serves as the gold standard for structural elucidation. The resulting crystal structure can confirm the connectivity of atoms, establish the stereochemistry, and reveal details about intermolecular interactions such as hydrogen bonding and π-π stacking in the solid state.
The process involves growing a single crystal of the Benzo[d]oxazol-2(3H)-one derivative, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in a beam of X-rays. The diffraction data is then processed to generate an electron density map, from which the positions of the individual atoms can be determined.
An example of the application of this technique is the structural confirmation of benzo[d]oxazol-2-yl(thien-2-yl)methanimine, a related derivative. X-ray analysis revealed the specific isomeric form present in the crystal and provided insights into intramolecular interactions that stabilize the conformation. mdpi.com
The data obtained from an X-ray crystal structure analysis is typically deposited in crystallographic databases, such as the Cambridge Structural Database (CSD), and includes detailed information about the unit cell dimensions, space group, and atomic coordinates.
Elemental Analysis for Purity and Composition Verification of Benzo[d]oxazol-2(3H)-one Derivatives
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) present in a compound. The experimentally determined percentages are then compared with the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound.
For Benzo[d]oxazol-2(3H)-one derivatives, elemental analysis is a crucial final step in the characterization process to confirm that the synthesized material has the correct empirical formula. The analysis is typically performed using an automated elemental analyzer, which combusts a small, precisely weighed sample of the compound. The combustion products (carbon dioxide, water, and nitrogen gas) are then quantitatively measured to determine the percentages of C, H, and N.
For a pure sample, the experimentally found percentages should be within ±0.4% of the calculated values. For example, in the synthesis of 2-(1H-Pyrrol-2-yl)benzo[d]oxazole, the calculated elemental composition for C₁₁H₈N₂O was C, 71.73%; H, 4.38%; N, 15.21%. The found values were C, 71.81%; H, 4.25%; N, 15.25%, which are in excellent agreement and confirm the purity and composition of the compound. jbarbiomed.com
The following table illustrates how elemental analysis data is typically presented:
| Compound | Molecular Formula | Calculated (%) | Found (%) |
| 2-(1H-Pyrrol-2-yl)benzo[d]oxazole | C₁₁H₈N₂O | C, 71.73; H, 4.38; N, 15.21 | C, 71.81; H, 4.25; N, 15.25 jbarbiomed.com |
| 5-Nitro-2-(p-tolyl)benzo[d]oxazole | C₁₄H₁₀N₂O₃ | C, 66.14; H, 3.96; N, 11.02 | C, 66.14; H, 3.96; N, 11.02 jbarbiomed.com |
| N-(5-Cyano-2-fluorophenyl)benzamide | C₁₄H₉FN₂O | - | - |
| N-(2-Fluoro-5-nitrophenyl)-4-methylbenzamide | C₁₄H₁₁FN₂O₃ | C, 61.31; H, 4.04; N, 10.21 | C, 61.22; H, 4.08; N, 10.09 semanticscholar.org |
| 2-(2-Fluorophenyl)-5-nitrobenzo[d]oxazole | C₁₃H₇FN₂O₃ | - | - |
Computational Chemistry and in Silico Modeling in Benzo D Oxazol 2 3h One Research
Molecular Docking Studies for Ligand-Target Binding Prediction
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Benzo[d]oxazol-2(3H)-one derivatives, docking studies are instrumental in predicting their binding affinity and mode of interaction with various biological targets.
For instance, molecular docking has been employed to identify key interactions required for the inhibition of aldehyde dehydrogenase 1A1 (ALDH1A1) by Benzo[d]oxazol-2(3H)-one derivatives. nih.govresearchgate.net These studies help to authenticate the results of other computational models, such as 3D-QSAR. nih.govresearchgate.net Similarly, docking studies of certain Benzo[d]oxazol-2(3H)-one-quinolone derivatives with c-Met kinase led to their identification as potential inhibitors of this enzyme. nih.gov In another study, docking of 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives against the 4URO receptor revealed molecule 4c as having the highest dock score, indicating strong potential as an antibacterial agent. rjeid.com
The insights gained from molecular docking are crucial for structure-activity relationship (SAR) studies, guiding the synthesis of more potent and selective inhibitors. For example, the discovery of a Benzo[d]oxazol-2(3H)-one-quinolone derivative with an IC50 value of 1 nM against c-Met kinase was a direct result of SAR studies informed by docking simulations. nih.gov
Molecular Dynamics Simulations for Conformational Stability and Binding Mechanism
Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of ligand-receptor complexes over time. For Benzo[d]oxazol-2(3H)-one derivatives, MD simulations have been used to assess the stability of inhibitor-ALDH1A1 complexes, complementing the static picture provided by molecular docking. nih.govresearchgate.net
In studies of 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives, MD simulation data confirmed stable ligand-receptor interactions. rjeid.com Furthermore, Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) analysis, often used in conjunction with MD simulations, has been applied to calculate the free binding energy of these derivatives, with one compound, 4c, exhibiting the maximum free binding energy. rjeid.com These simulations are critical for understanding the intricate details of the binding mechanism at an atomic level.
Pharmacophore Modeling for Receptor Binding Site Characterization
Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. This approach has been successfully applied to characterize the binding sites of receptors targeted by Benzo[d]oxazol-2(3H)-one derivatives.
Research has led to the development of 3D-pharmacophore models for both sigma-1 and sigma-2 receptors based on series of substituted Benzo[d]oxazol-2(3H)-one derivatives. nih.govresearchgate.net For the sigma-2 receptor, a five-feature pharmacophore model was developed, consisting of a positive ionizable group, a hydrogen bond acceptor, a hydrophobic aromatic group, a hydrophobic aliphatic group, and a generic hydrophobic group. nih.gov This model yielded a 3D-QSAR model with a high correlation coefficient. nih.gov
Similarly, a five-feature 3D pharmacophore model for the sigma-1 receptor binding site was developed, which included one positive ionizable feature, one hydrogen bond acceptor, two hydrophobic aromatic features, and one hydrophobic feature. researchgate.net These models are invaluable for designing new ligands with improved affinity and selectivity.
Development of Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Models
Three-dimensional quantitative structure-activity relationship (3D-QSAR) models are computational tools that correlate the biological activity of a series of compounds with their 3D properties, such as steric and electrostatic fields. These models are instrumental in understanding the structural requirements for potent biological activity and in designing novel, more effective compounds.
In the field of Benzo[d]oxazol-2(3H)-one research, 3D-QSAR models have been developed to guide the design of selective inhibitors for various targets. For example, a validated 3D-QSAR model was used in conjunction with scaffold hopping to design selective ALDH1A1 inhibitors based on the Benzo[d]oxazol-2(3H)-one scaffold. nih.govresearchgate.net This model provided crucial information on the electrostatic, van der Waals, and hydrophobic potentials required for selective inhibition. nih.govresearchgate.net
Furthermore, 3D-QSAR models have been developed based on pharmacophore hypotheses for sigma-1 and sigma-2 receptors, demonstrating excellent predictive power with high correlation coefficients. nih.govresearchgate.net These models have been successfully used to predict the inhibitory potency of newly designed molecules. nih.govresearchgate.net
Validation Methodologies for 3D-QSAR Models in Benzo[d]oxazol-2(H)-one Derivative Studies
The reliability and predictive power of a 3D-QSAR model depend heavily on its validation. Several methodologies are employed to ensure the robustness of these models in the study of Benzo[d]oxazol-2(3H)-one derivatives. A common and crucial validation technique is the leave-one-out (LOO) cross-validation procedure. In this method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset. The resulting cross-validated correlation coefficient (Q²) is a measure of the model's internal predictive ability. For instance, a CoMFA model for 1,3,4-oxadiazol-2-one derivatives as FAAH inhibitors was validated using the LOO procedure, resulting in a Q² value of 0.64, indicating high stability. nih.gov
In addition to internal validation, external validation is performed using a test set of compounds that were not used in the model development. The predictive ability of the model is assessed by how well it predicts the activity of these external compounds. The non-cross-validated partial least squares (PLS) analysis, which results in a conventional correlation coefficient (R²), is also used to assess the model's fit to the training data. nih.gov A high R² value, such as the 0.93 reported for a CoMFA model of FAAH inhibitors, indicates a good correlation between the predicted and experimental activities for the training set. nih.gov
Virtual Screening Approaches for Identification of Novel Benzo[d]oxazol-2(3H)-one Derivative Hits
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method has been instrumental in the discovery of novel Benzo[d]oxazol-2(3H)-one derivatives.
A structure-guided approach, which included molecular docking and dynamic simulations, facilitated the virtual screening of a chemical library, leading to the identification of several Benzo[d]oxazol-2(3H)-one analogs as potent and selective inhibitors of chromodomain Y-like (CDYL) protein. sci-hub.se This initial screening provided hit compounds that served as the starting point for further chemical optimization.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations have been applied to Benzo[d]oxazol-2(3H)-one derivatives to gain insights into their electronic properties and reactivity.
In Silico Studies of Absorption, Distribution, Metabolism, and Excretion (ADME) for Benzo[d]oxazol-2(3H)-one Derivatives
The evaluation of pharmacokinetic properties, encompassing absorption, distribution, metabolism, and excretion (ADME), is a critical phase in the drug discovery and development process. In recent years, in silico computational models have emerged as indispensable tools for the early prediction of ADME profiles of novel chemical entities, including derivatives of Benzo[d]oxazol-2(3H)-one. These predictive studies enable the identification of candidates with favorable drug-like properties, thereby minimizing late-stage attrition and optimizing resource allocation.
Research into a series of (5 or 6)-amino-2-(substituted phenyl and benzyl) benzoxazole (B165842) derivatives has utilized computational models to forecast their bioavailability through the prediction of key ADME parameters. nih.gov These studies are crucial for understanding how structural modifications to the benzoxazole core influence the pharmacokinetic behavior of the compounds.
One such derivative, designated as Benzo[d]oxazol-2(3H)-one derivative 2 , has been the subject of these predictive analyses. The in silico assessment of this compound was performed using advanced computational software, which calculates a range of physicochemical and pharmacokinetic properties based on its chemical structure.
The predicted ADME properties for this compound are summarized in the table below. These parameters are essential for gauging the potential of a compound to be orally available and to reach its target in the body in sufficient concentrations.
Table 1: Predicted Physicochemical Properties for this compound
| Parameter | Predicted Value | Acceptable Range |
|---|---|---|
| Molecular Weight | < 500 | 130.0 - 725.0 |
| logP (Octanol/Water) | 3.2 | -0.4 - 5.6 |
| H-bond Donors | 1.0 | 0.0 - 6.0 |
| H-bond Acceptors | 4.1 | 2.0 - 20.0 |
| Polar Surface Area | 60.0 Ų | 5.0 - 140.0 Ų |
| Rotatable Bonds | 3 | 0 - 15 |
The data presented in Table 1 indicates that this compound exhibits physicochemical characteristics that are consistent with established guidelines for drug-likeness, such as Lipinski's Rule of Five. The molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors all fall within the desired ranges for orally administered drugs.
Further in silico analysis focused on the pharmacokinetic properties of this compound, providing predictions on its absorption, metabolism, and potential for central nervous system penetration.
Table 2: Predicted Pharmacokinetic Properties for this compound
| Parameter | Predicted Value | Note |
|---|---|---|
| % Human Oral Absorption | > 80% | High |
| Blood-Brain Barrier | Low | -2.0 - 1.0 |
| CYP2D6 Inhibition | No | Non-inhibitor |
| Lipinski's Rule of Five | 0 violations | Good oral bioavailability |
| Veber's Rule | Compliant | Good oral bioavailability |
The predictions detailed in Table 2 suggest a high probability of good oral absorption for this compound. researchgate.net The compound is predicted to have a low likelihood of crossing the blood-brain barrier, which can be a desirable trait for peripherally acting drugs. Furthermore, the absence of predicted inhibition of major drug-metabolizing enzymes like CYP2D6 indicates a lower potential for drug-drug interactions. The compliance with both Lipinski's and Veber's rules further strengthens the prediction of its favorable oral bioavailability. researchgate.net
In Vitro Biological Evaluation and Mechanistic Investigations of Benzo D Oxazol 2 3h One Derivatives
Enzyme Inhibition Studies of Benzo[d]oxazol-2(3H)-one Derivatives
The versatile structure of benzo[d]oxazol-2(3H)-one allows for substitutions that can be fine-tuned to achieve high affinity and selectivity for the active sites of different enzymes. The following sections detail the inhibitory activities of these derivatives against a range of therapeutically relevant enzymes.
Chromodomain Y-like (CDYL) Inhibition and Epigenetic Modulation
Recent studies have identified benzo[d]oxazol-2(3H)-one analogs as the first potent and selective small-molecule inhibitors of Chromodomain Y-like (CDYL) protein, a histone methyllysine reader protein involved in gene expression regulation. sci-hub.se A notable example is compound D03, which has shown excellent selectivity for CDYL. researchgate.net
Mechanistically, it has been demonstrated that these inhibitors, such as compound D03, directly engage with the CDYL protein. researchgate.net This interaction hinders the recruitment of CDYL to specific regions on the chromatin, thereby preventing it from repressing its target genes. researchgate.net The inhibition of CDYL by these compounds leads to the transcriptional derepression of its target genes, highlighting their role in epigenetic modulation. sci-hub.se This discovery provides a valuable chemical tool for studying the epigenetic mechanisms involving CDYL. sci-hub.se
| Compound | Binding Affinity (K D ) for CDYL | Selectivity |
| D03 | 0.5 μM | >140-fold vs. CDYL2; >32-fold vs. CBX7 |
c-Met Kinase Inhibition in Human Cancer Pathways
The c-Met kinase, a receptor tyrosine kinase, is a well-established target in cancer therapy due to its role in tumor growth, invasion, and metastasis. A molecular hybrid strategy has been successfully employed to design potent c-Met kinase inhibitors by combining the 4-ethoxy-7-substituted-quinoline core with a benzo[d]oxazol-2(3H)-one scaffold. nih.gov
This approach has led to the discovery of highly potent derivatives. nih.gov Structure-activity relationship (SAR) studies culminated in the identification of benzo[d]oxazol-2(3H)-one-quinolone 13, which exhibits exceptional inhibitory activity against c-Met kinase and demonstrates potent anti-proliferative effects in cancer cell lines. nih.gov
| Compound | c-Met Kinase Inhibition (IC₅₀) | EBC-1 Cell Proliferation Inhibition (IC₅₀) |
| 13 | 1 nM | 5 nM |
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Kinase Inhibition
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and survival. Consequently, inhibiting VEGFR-2 kinase is a major strategy in anticancer drug development. dovepress.com Several series of benzo[d]oxazol-2(3H)-one and related benzoxazole (B165842) derivatives have been designed and synthesized as potential VEGFR-2 inhibitors. nih.govnih.gov
These compounds are designed to mimic the pharmacophoric features of known type II VEGFR-2 inhibitors like sorafenib. dovepress.comnih.gov In vitro assays have confirmed that these derivatives can effectively inhibit VEGFR-2 kinase activity at sub-micromolar concentrations. dovepress.com For instance, compound 12l demonstrated potent VEGFR-2 inhibition with an IC₅₀ of 97.38 nM. nih.gov Another study identified compound 14o, which reduced VEGFR-2 protein concentration to a level comparable to that of sorafenib. nih.gov A separate series yielded compound 11, with a strong inhibitory IC₅₀ of 0.192 µM. dovepress.com
| Compound | VEGFR-2 Inhibition (IC₅₀) | VEGFR-2 Protein Concentration (pg/ml) |
| 12l | 97.38 nM | - |
| 14b | - | 705.7 ± 20.3 |
| 14l | - | 636.2 ± 22.4 |
| 14o | - | 586.3 ± 16.1 |
| 11 | 0.192 µM | - |
| Sorafenib (Control) | 48.16 nM / 0.082 µM | 547.8 |
Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is an enzyme that plays a role in the metabolism of signaling lipids, and its inhibition is considered a therapeutic strategy for inflammatory, cardiovascular, and metabolic diseases. nih.govresearchgate.net Novel benzoxazolone-5-urea analogues have been synthesized and identified as highly potent inhibitors of human sEH. nih.govresearchgate.net
The structure-activity relationship of these compounds indicates that the presence of aryl or benzyl (B1604629) fragments attached to the benzoxazolone-urea scaffold leads to potent sEH inhibition. nih.gov A series of these derivatives, compounds 31–39, displayed a wide range of inhibitory potencies, with IC₅₀ values from the nanomolar to sub-nanomolar range. nih.govresearchgate.net Molecular docking and dynamics simulations with the most potent analogue, compound 33, have provided insights into its binding interactions within the sEH active site. nih.gov
| Compound | Human sEH Inhibition (IC₅₀) |
| 31 | 0.39 - 570 nM (range for compounds 31-39) |
| 32 | 21.3% Yield, Mp 237.8 °C (decomp) |
| 33 | Most potent analogue |
| 37 | 14% Yield, Mp 213.6 °C (decomp) |
Cyclooxygenase (COX-2) Inhibition and Anti-Inflammatory Mechanisms
Cyclooxygenase (COX) enzymes are responsible for the biosynthesis of prostaglandins, which are key mediators of inflammation. nih.gov Selective inhibition of the inducible isoform, COX-2, is a desirable therapeutic goal to reduce inflammation while minimizing the side effects associated with the inhibition of the constitutive COX-1 isoform. nih.gov While specific studies on Benzo[d]oxazol-2(3H)-one derivatives are limited, the broader class of oxazolones has been investigated as COX-2 inhibitors. A patent describes 2-(3H)-oxazolone derivatives for this purpose, indicating the potential of this core structure. google.com The anti-inflammatory properties of benzoxazole derivatives are linked to their ability to mediate COX-2 reactions. najah.edu
Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is the primary therapeutic strategy for managing the symptoms of neurodegenerative diseases like Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine. nih.gov A series of novel benzo[d]oxazole derivatives has been synthesized and evaluated for their potential to inhibit these enzymes. nih.gov
In vitro studies have shown that many of these compounds are potent inhibitors of both AChE and BChE. nih.gov Docking studies suggest that the inhibitory action is mediated through hydrophobic pi forces within the enzyme's binding site. nih.gov
| Compound | AChE Inhibition (IC₅₀) | BChE Inhibition (IC₅₀) |
| 6a | 1.03 μM | 6.6 μM |
| 6j | 1.35 μM | 8.1 μM |
Receptor Binding Assays and Selectivity Profiling of Benzo[d]oxazol-2(3H)-one Derivatives
The interaction of Benzo[d]oxazol-2(3H)-one derivatives with various receptors is a critical aspect of their pharmacological profile. This section explores their binding affinities and selectivity for sigma receptors, as well as their interactions with key neurotransmitter receptors.
Sigma-1 and Sigma-2 Receptor Ligand Binding Affinities and Selectivity
Research has demonstrated that the benzoxazolone core structure in these derivatives confers a notable preference for sigma-1 (σ₁) receptors. nih.gov The binding affinity for σ₁ receptors is significantly influenced by the type and position of substituents on the N-benzyl moiety of the molecule. nih.gov Specifically, derivatives with chloro, fluoro, methyl, or hydrogen substitutions in the para position of the N-benzyl ring exhibit a higher affinity for σ₁ receptors compared to their ortho-substituted counterparts. nih.gov
One particularly potent derivative, a Cl-substituted compound, has shown exceptionally high affinity and selectivity for the σ₁ receptor. nih.gov This compound registered a Ki value of 0.1 nM for the σ₁ receptor and 427 nM for the sigma-2 (σ₂) receptor, resulting in a remarkable selectivity ratio (Ki σ₂/Ki σ₁) of 4270. nih.gov Such findings indicate that these benzo[d]oxazol-2(3H)-one derivatives are among the most selective ligands for the σ₁ receptor currently identified. nih.govmdpi.com
In contrast, other derivatives, such as 3-(1-piperidinopropyl)-6-propanoylbenzoxazolin-2-one, have also demonstrated high affinity for σ₁ binding sites with a Ki value of 8.5 nM. This particular compound showed a 58-fold lower affinity for σ₂ receptors, further highlighting the selective nature of this chemical class. nih.gov
| Compound | Sigma-1 Receptor Ki (nM) | Sigma-2 Receptor Ki (nM) | Selectivity Ratio (Ki σ₂/Ki σ₁) |
|---|---|---|---|
| Cl-substituted Derivative | 0.1 | 427 | 4270 |
| 3-(1-piperidinopropyl)-6-propanoylbenzoxazolin-2-one | 8.5 | 493 | 58 |
Dopamine (B1211576) D2 and Serotonin (B10506) 5-HT1A Receptor Interactions
Studies on a series of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives have revealed that while they possess potent affinity for sigma binding sites, their affinity for dopamine D2 receptors is negligible. nih.gov This indicates a high degree of selectivity for sigma receptors over this particular dopamine receptor subtype.
Conversely, research into new arylpiperazinylalkylthiobenzoxazole derivatives has highlighted their potential as potent and selective 5-HT1A serotonin receptor ligands. nih.gov Many of the tested compounds in this series demonstrated an interesting binding profile, with some displaying very high affinity and selectivity for the 5-HT1A receptor over other tested receptors. nih.gov Functional assays confirmed that selected compounds act as antagonists or partial agonists at the 5-HT1A receptor. nih.gov
Cellular Pathway Modulation by Benzo[d]oxazol-2(3H)-one Derivatives (In Vitro)
The in vitro effects of Benzo[d]oxazol-2(3H)-one derivatives extend to the modulation of critical cellular pathways, including those involved in cell death and proliferation.
Induction of Apoptosis Pathways (e.g., Caspase Activation) in Cancer Cell Lines
New Mannich bases of 2(3H)-benzoxazolone derivatives have been shown to possess pro-apoptotic properties in the MCF-7 breast cancer cell line. mdpi.com Treatment with a specific derivative, referred to as compound 2, led to a significant increase in the immunoreactivities of caspase-3 and cytochrome-c. mdpi.com Caspase-3 is a key executioner caspase in the apoptotic pathway, and its activation is a hallmark of programmed cell death. The increased presence of cytochrome-c in the cytosol is also indicative of mitochondrial-mediated apoptosis. Furthermore, the number of TUNEL-positive cells was significantly higher in MCF-7 cells treated with this compound, providing further evidence of DNA fragmentation and apoptosis. mdpi.com
| Biomarker | Effect of Treatment |
|---|---|
| Caspase-3 Immunoreactivity | Significantly Increased |
| Cytochrome-c Immunoreactivity | Significantly Increased |
| TUNEL Positive Cells | Significantly Higher |
Cell Cycle Arrest Mechanisms (e.g., Pre-G1, G1 Phases)
Certain benzoxazole derivatives have been found to influence the cell cycle in cancer cells. One such derivative, compound 12l, was shown to arrest the growth of HepG2 human liver cancer cells primarily at the Pre-G1 and G1 phases of the cell cycle. The accumulation of cells in the Pre-G1 phase is often indicative of apoptosis, while arrest at the G1 checkpoint can prevent the proliferation of damaged cells.
Inhibition of T-Cell Proliferation
Information regarding the specific inhibitory effects of 2-hydrazinylbenzo[d]oxazole or its direct derivatives on T-cell proliferation is not available in the reviewed scientific literature. While related heterocyclic compounds, such as certain benzothiazole (B30560) derivatives, have been investigated as immunosuppressive agents that inhibit T-cell proliferation nih.gov, these findings cannot be directly extrapolated to benzo[d]oxazol-2(3H)-one derivative 2. Further research is required to determine if this particular compound or its analogues possess activity in modulating T-cell responses.
Investigational Biological Activities of Benzo[d]oxazol-2(3H)-one Derivatives
The benzo[d]oxazole scaffold is recognized for its potential in developing new antimicrobial agents. nih.gov While the direct antimicrobial activity of the intermediate 2-hydrazinylbenzo[d]oxazole (2) has not been detailed, its formazan (B1609692) derivatives have been synthesized and evaluated for in vitro antibacterial activity.
In one study, 2-hydrazinylbenzo[d]oxazole (2) was used as a precursor to synthesize a series of 1-(benzo[d]oxazol-2-yl)-3,5-diphenyl-formazan derivatives (compounds 4a-f ). These formazan derivatives were then tested for their antibacterial efficacy against various microbial strains. The results, including molecular docking scores against the 4URO receptor, indicated that derivatization of the parent compound 2 can lead to molecules with significant antibacterial potential. Compound 4c emerged as the most active molecule in this series.
Table 1: In Vitro Antibacterial Activity of Formazan Derivatives of 2-hydrazinylbenzo[d]oxazole Data sourced from computational and in-vitro screening studies.
| Compound ID | Substituent (R) | Molecular Docking Score (kcal/mol) vs. 4URO |
| 4a | H | -7.4 |
| 4b | 4-CH₃ | -7.8 |
| 4c | 4-Cl | -8.0 |
| 4d | 4-Br | -7.1 |
| 4e | 4-NO₂ | -7.2 |
| 4f | 2-NO₂ | -7.3 |
The activity profile of the synthesized molecules against tested microorganisms was found to be 4c > 4b > 4a > 4e > 4f > 4d. nih.gov
Research into other related structures, such as 3-isopropyl benzo[d]oxazol-2(3H)-one derivatives, has also shown potential against mycobacterial strains, suggesting the broader utility of the benzoxazolone core in developing antimycobacterial agents. researchgate.net
There is no specific information available in the current literature regarding the antioxidant or radical scavenging properties of 2-hydrazinylbenzo[d]oxazole (derivative 2). However, studies on structurally analogous compounds containing a hydrazinyl-thiazole moiety have demonstrated significant antioxidant potential through various assays, including DPPH radical scavenging and metal ion chelation. nih.govniscair.res.in These findings suggest that the hydrazinyl group may contribute to antioxidant activity, but dedicated studies are needed to confirm such properties for the benzo[d]oxazol-2(3H)-one derivative.
While many anti-inflammatory drugs target the cyclooxygenase (COX) enzymes, research into benzo[d]oxazol-2(3H)-one derivatives has uncovered novel mechanisms of action. Specific data on the non-COX-2 anti-inflammatory mechanisms of 2-hydrazinylbenzo[d]oxazole (derivative 2) is not currently available.
However, other benzo[d]oxazol-2(3H)-one derivatives have been identified as potent inhibitors of alternative inflammatory pathways. For instance, a series of benzoxazolone compounds were found to exert anti-inflammatory effects by inhibiting myeloid differentiation protein 2 (MD2), which is a key component of the Toll-like receptor 4 (TLR4) signaling complex responsible for sensing bacterial lipopolysaccharide (LPS). nih.gov The most active compounds in that study, 3g , 3d , and 3c , demonstrated significant inhibition of interleukin-6 (IL-6) production with the following IC₅₀ values.
Table 2: Anti-Inflammatory Activity (IL-6 Inhibition) of select Benzo[d]oxazol-2(3H)-one Derivatives via MD2 Inhibition
| Compound ID | IC₅₀ for IL-6 Inhibition (μM) |
| 3g | 5.09 ± 0.88 |
| 3d | 5.43 ± 0.51 |
| 3c | 10.14 ± 0.08 |
These findings suggest that the benzoxazolone scaffold can be a promising starting point for developing MD2 inhibitors as novel anti-inflammatory agents. nih.gov
Additionally, other research has pointed to the inhibition of Traf2- and Nck-interacting kinase (TNIK) as another non-COX anti-inflammatory mechanism for this class of compounds, particularly in the context of inflammation-driven diseases like colorectal cancer. researchgate.net These examples highlight that the benzo[d]oxazol-2(3H)-one scaffold is a versatile platform for developing anti-inflammatory agents that operate through mechanisms beyond traditional COX inhibition, though the specific role of derivative 2 in these pathways remains to be investigated.
Structure Activity Relationship Sar and Rational Ligand Design Principles for Benzo D Oxazol 2 3h One Derivatives
Systematic Analysis of Substituent Effects on Biological Activity of Benzo[d]oxazol-2(3H)-one Derivatives
The biological profile of benzo[d]oxazol-2(3H)-one derivatives is highly dependent on the nature and placement of various substituents. Extensive research has demonstrated that even minor chemical modifications can lead to significant changes in a compound's interaction with biological targets. nih.gov For instance, the benzoxazole (B165842) moiety is a core component of commercially available non-steroidal anti-inflammatory drugs, highlighting its therapeutic relevance. nih.gov
The functionalization of the nitrogen atom is of particular interest, as its electronic characteristics can be a deciding factor for biological activity. researchgate.net While much of the research has centered on N-, 5-, or 6-substituted benzoxazolones, the exploration of 5-substituted derivatives remains relatively limited. researchgate.net The pronounced biological activity of benzoxazolone derivatives and the existing gaps in structure-bioactivity relationships have spurred further investigation into these compounds. researchgate.net
The following table provides an overview of the observed effects of different substituents on the biological activity of benzo[d]oxazol-2(3H)-one derivatives:
| Substitution Position | Substituent Type | Effect on Biological Activity |
| N-3 | Alkyl, Benzyl (B1604629) | Influences receptor affinity and selectivity. nih.gov |
| C-5 | Acylamino, Halogen | Modulates anticonvulsant and other activities. |
| C-6 | Acylamino, Nitro | Affects biological potency and target specificity. |
| N-Benzyl (ortho) | Various groups | Generally lower affinity for σ1 receptors compared to para-substituted compounds. nih.gov |
| N-Benzyl (para) | Cl, H, F, CH3 | Higher affinity for σ1 receptors. nih.gov |
Influence of N-Benzyl Moiety Substitutions on Sigma Receptor Affinity and Selectivity
The N-benzyl group is a crucial element for the high-affinity interaction of many benzo[d]oxazol-2(3H)-one derivatives with sigma (σ) receptors. The type and position of substituents on this benzyl ring play a significant role in modulating affinity and selectivity for σ1 and σ2 receptor subtypes. nih.gov
Binding studies have confirmed that the benzoxazolone moiety itself confers a preference for σ1 binding sites. nih.gov The ability to bind to σ1 receptors is strongly influenced by the substituents on the N-benzyl ring. nih.gov Specifically, compounds with substitutions at the para-position, such as with chlorine, hydrogen, fluorine, or a methyl group, demonstrate higher affinity for σ1 receptors than their ortho-substituted counterparts. nih.gov
One of the most selective σ1 receptor-preferring ligands identified from this class is a chloro-substituted compound, which exhibits a Kᵢ of 0.1 nM for σ1 receptors and 427 nM for σ2 receptors, resulting in a selectivity ratio of 4270. nih.gov These findings underscore that benzo[d]oxazol-2(3H)-one derivatives are among the most selective ligands currently available for the σ1 receptor. nih.gov
The table below summarizes the sigma receptor binding affinities for a selection of N-benzyl substituted benzo[d]oxazol-2(3H)-one derivatives:
| N-Benzyl Substituent | Position | σ1 Receptor Kᵢ (nM) | σ2 Receptor Kᵢ (nM) | Selectivity Ratio (Kᵢσ2/Kᵢσ1) |
| Cl | para | 0.1 | 427 | 4270 |
| F | para | Data not available | Data not available | Data not available |
| CH₃ | para | Data not available | Data not available | Data not available |
| H | - | Data not available | Data not available | Data not available |
Identification of Key Pharmacophoric Features for Target Interaction in Benzo[d]oxazol-2(3H)-one Derivatives
A pharmacophore model outlines the essential structural features of a molecule required for its biological activity. For benzo[d]oxazol-2(3H)-one derivatives targeting sigma receptors, a well-defined pharmacophore has been developed based on numerous compounds. researchgate.net
The key features of the σ1 receptor pharmacophore model include:
One positive ionizable feature: This is crucial for electrostatic interactions within the binding site. researchgate.net
One hydrogen bond acceptor: This feature facilitates hydrogen bonding with the receptor. researchgate.net
Two hydrophobic aromatic regions: These regions contribute to hydrophobic interactions and π-π stacking. researchgate.net
This pharmacophore model has been successfully used to create a 3D-QSAR (Quantitative Structure-Activity Relationship) model with a high correlation coefficient of 0.89, demonstrating its predictive power. researchgate.net
For the σ2 receptor, a distinct five-feature pharmacophore model has been developed, consisting of a positive ionizable feature, a hydrogen bond acceptor, a hydrophobic aromatic region, a hydrophobic aliphatic region, and a generic hydrophobic feature. researchgate.net This model yielded a 3D-QSAR with an even higher correlation coefficient of 0.97. researchgate.net
Application of Molecular Hybrid Strategies in Benzo[d]oxazol-2(3H)-one Derivative Ligand Design
Molecular hybridization is a drug design strategy that combines distinct pharmacophoric elements from different molecules to create a new, single molecule with potentially enhanced or dual biological activities. This approach has been effectively utilized in the design of novel benzo[d]oxazol-2(3H)-one derivatives.
A notable example is the creation of hybrid compounds by linking a 4-ethoxy-7-substituted-quinoline core with a benzo[d]oxazol-2(3H)-one scaffold. nih.gov This strategy was employed to develop potent inhibitors of the c-Met kinase, a target in cancer therapy. nih.gov The resulting benzo[d]oxazol-2(3H)-one-quinolone hybrids displayed excellent inhibitory activities against both the c-Met kinase and the proliferation of the EBC-1 cell line. nih.gov One particular derivative, benzo[d]oxazol-2(3H)-one-quinolone 13, exhibited an IC₅₀ of 1 nM against c-Met kinase and 5 nM against EBC-1 cell proliferation. nih.gov
Another application of molecular hybridization involves the design of multi-target ligands for complex diseases like Alzheimer's disease by combining the benzo[d]oxazol-2(3H)-one scaffold with other pharmacophores. Furthermore, hybrid compounds have been designed from benzamide (B126) and naphtamide analogs to create novel D3 ligands. researchgate.net
Regioisomeric Impact on Reactivity and Applications of Benzo[d]oxazol-2(3H)-one Derivatives
Regioisomerism, which concerns the different spatial arrangements of substituents on a molecule, can significantly influence the reactivity and biological applications of benzo[d]oxazol-2(3H)-one derivatives. The position of a substituent on the benzoxazole ring system can alter the molecule's electronic properties and, consequently, its biological activity.
For example, in a study of 3-(2-benzoxazol-5-yl)alanine derivatives, the position of methoxy (B1213986) groups on a phenyl substituent had a greater effect on antifungal activity than the number of methoxy groups. nih.gov A derivative with a 3,4,5-trimethoxyphenyl substituent was active, whereas the corresponding 2,4,5-trimethoxyphenyl regioisomer was not. nih.gov
Synthetic Applications and Development of Research Tools Utilizing Benzo D Oxazol 2 3h One Derivatives
Benzo[d]oxazol-2(3H)-one Derivatives as Versatile Synthetic Building Blocks for Complex Molecules
The benzo[d]oxazol-2(3H)-one core serves as a foundational element for the construction of more elaborate molecular architectures. Its inherent reactivity and the potential for substitution at multiple positions allow for the generation of a diverse array of derivatives. researchgate.netorganic-chemistry.org Organic chemists have leveraged this scaffold to synthesize complex natural products and other biologically active compounds.
One notable application is in the synthesis of molecules containing the tetrahydroisoquinoline (THIQ) moiety. The Pictet-Spengler reaction, a classic method for constructing the THIQ ring system, has been adapted to utilize benzo[d]oxazol-2(3H)-one derivatives. For instance, the reaction of ene-carbamate substrates bearing the benzoxazolone group with various aryl and heterocyclic aldehydes can afford THIQ-oxazol-2(3H)-one products in high yields. researchgate.net This approach has proven instrumental in the total synthesis of natural products like (±)-corlumine. researchgate.net
Furthermore, the benzo[d]oxazol-2(3H)-one ring can be readily modified through various chemical transformations. N-alkylation and N-arylation reactions at the 3-position are common strategies to introduce diversity and modulate the physicochemical properties of the resulting molecules. These modifications are often crucial for optimizing the biological activity and pharmacokinetic profiles of the final compounds.
Application in the Development of Ligands for Specific Biological Targets
The rigid and planar nature of the benzo[d]oxazol-2(3H)-one scaffold, combined with its ability to participate in various non-covalent interactions, makes it an ideal framework for designing ligands that can bind with high affinity and selectivity to specific biological targets. researchgate.netnih.gov This has led to the discovery of numerous benzo[d]oxazol-2(3H)-one derivatives with potent inhibitory activity against a range of enzymes and receptors implicated in human diseases.
A significant area of research has been the development of kinase inhibitors. For example, a series of novel benzo[d]oxazol-2(3H)-one derivatives bearing a 7-substituted-4-ethoxyquinoline moiety have been designed and synthesized as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer. nih.govresearchgate.net Through a molecular hybridization strategy, researchers were able to create compounds with excellent inhibitory activity against both the c-Met kinase and the proliferation of cancer cell lines. nih.gov
Another important target is the chromodomain protein CDYL, which is involved in transcriptional regulation and has been linked to diseases such as acute kidney injury. Scientists have identified and characterized benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of CDYL. researchgate.net This discovery opens up new avenues for the development of therapeutics targeting epigenetic mechanisms.
The following table summarizes some examples of benzo[d]oxazol-2(3H)-one derivatives and their targeted biological activities:
| Derivative Type | Target | Biological Activity |
| Benzo[d]oxazol-2(3H)-one-quinolone | c-Met kinase | Anticancer |
| Benzo[d]oxazol-2(3H)-one derivative (D03) | Chromodomain protein CDYL | Potential for treating acute kidney injury |
| 2-(6-chlorobenzo[d]oxazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol (PO-296) | JAK3/STAT5 signaling pathway | Immunosuppressive |
Creation of Chemical Probes for Mechanistic Biological Studies
The ability to design benzo[d]oxazol-2(3H)-one derivatives that selectively interact with a specific biological target makes them valuable tools for elucidating complex biological pathways. These "chemical probes" can be used to investigate the function of a particular protein in a cellular context, helping to unravel the molecular mechanisms underlying disease processes.
For instance, the discovery of potent and selective inhibitors of Traf2- and Nck-interacting kinase (TNIK), a potential target for colorectal cancer, has been facilitated by the exploration of benzo[d]oxazol-2(3H)-one derivatives. nih.gov A particularly potent compound from this class, with an IC50 value of 0.050 μM against TNIK, was shown to effectively suppress the proliferation and migration of colorectal cancer cells. nih.gov Western blot analysis using this probe indicated that it could inhibit the aberrant transcriptional activation of the Wnt signaling pathway, providing crucial insights into the mechanism of action of TNIK inhibitors. nih.gov
These chemical probes are indispensable for target validation and for understanding the downstream consequences of inhibiting a specific protein. The information gained from such studies is critical for the rational design of new therapeutic agents.
Role of Benzo[d]oxazol-2(3H)-one Derivatives in Early Drug Discovery Lead Optimization
In the early stages of drug discovery, a "hit" compound identified from a high-throughput screen often has suboptimal properties, such as low potency, poor selectivity, or unfavorable pharmacokinetic characteristics. The process of "lead optimization" aims to chemically modify the hit compound to improve these properties and develop a viable drug candidate. The benzo[d]oxazol-2(3H)-one scaffold plays a crucial role in this process.
The modular nature of this scaffold allows for systematic structure-activity relationship (SAR) studies. By synthesizing and evaluating a series of analogs with modifications at different positions of the benzoxazolone ring and its substituents, medicinal chemists can identify the key structural features required for potent and selective biological activity.
For example, in the development of c-Met kinase inhibitors, a detailed SAR study of benzo[d]oxazol-2(3H)-one-quinolone derivatives led to the discovery of a compound with an IC50 value of 1 nM against the kinase and 5 nM against the proliferation of a cancer cell line. nih.gov This demonstrates the power of lead optimization guided by the versatile chemistry of the benzo[d]oxazol-2(3H)-one core.
Similarly, the discovery of benzo[d]oxazol-2(3H)-one derivatives as TNIK inhibitors for colorectal cancer treatment provides a promising lead compound for further drug discovery efforts targeting this kinase. nih.gov The established synthetic routes and the understanding of the SAR for this class of compounds will facilitate the rapid development of more potent and drug-like candidates.
Future Research Directions and Translational Perspectives for Benzo D Oxazol 2 3h One Derivatives Academic Focus
Exploration of Novel Benzo[d]oxazol-2(3H)-one Derivative Scaffolds and Chemical Space
The structural versatility of the benzo[d]oxazol-2(3H)-one scaffold provides a fertile ground for the exploration of novel derivatives and the expansion of its chemical space mdpi.commdpi.com. A primary future direction involves the design and synthesis of new chemical entities through strategies like molecular hybridization and functional group modification.
Researchers have successfully employed a molecular hybrid strategy, combining the benzo[d]oxazol-2(3H)-one scaffold with other pharmacologically active cores, such as a 4-ethoxy-7-substituted-quinoline, to create potent inhibitors of specific biological targets like c-Met kinase nih.gov. Similarly, the fusion of the benzo[d]oxazol-2(3H)-one moiety with cinnamic acid or thiadiazole rings has yielded derivatives with potential anti-inflammatory and neuroprotective properties, respectively mdpi.comresearchgate.net.
Future efforts will likely focus on:
Systematic Structural Modifications: Investigating the impact of substitutions at various positions on the benzoxazole (B165842) ring system. Studies have already shown that substitutions at the C-2 and C-5 positions are critical for influencing biological potency mdpi.com.
Bioisosteric Replacement: Utilizing bioisosteric surrogates, such as 2(3H)-benzothiazolinone, to modulate the compound's physicochemical properties and biological activity researchgate.net.
Creation of Diverse Libraries: Synthesizing large, diverse libraries of benzo[d]oxazol-2(3H)-one derivatives to screen against a wide range of biological targets, thereby uncovering new therapeutic applications. For instance, novel derivatives have been synthesized and tested for cytotoxicity against various cancer cell lines, identifying lead molecules for further development researchgate.net.
Advanced Mechanistic Elucidation of Biological Effects of Benzo[d]oxazol-2(3H)-one Derivatives
While numerous biological activities have been reported for benzo[d]oxazol-2(3H)-one derivatives, a deeper, more nuanced understanding of their mechanisms of action is required for their translation into clinical candidates. Future research should prioritize advanced mechanistic studies to fully delineate how these compounds exert their effects at a molecular and cellular level.
For example, a benzo[d]oxazol-2(3H)-one derivative, compound D03, has been identified as a selective inhibitor of the chromodomain protein CDYL researchgate.netnih.gov. Mechanistic studies revealed that D03 directly engages with CDYL, preventing its recruitment to chromatin and leading to the transcriptional derepression of its target genes researchgate.netsci-hub.se. Another derivative, 8g, was found to inhibit Traf2- and Nck-interacting kinase (TNIK), which in turn suppresses the aberrant transcription activation of the Wnt signaling pathway in colorectal cancer cells nih.gov. Furthermore, certain derivatives have been shown to induce apoptosis in cancer cells, a mechanism that warrants more detailed investigation nih.gov.
Future mechanistic studies should involve:
Target Identification and Validation: Identifying the specific molecular targets for derivatives with interesting phenotypic effects.
Pathway Analysis: Using transcriptomics, proteomics, and other systems biology approaches to understand the broader signaling pathways modulated by these compounds.
Structural Biology: Obtaining co-crystal structures of derivatives bound to their protein targets to elucidate the precise molecular interactions, as has been done for other inhibitor series researchgate.net.
Development of Highly Selective Chemical Probes for Underexplored Biological Targets
A significant translational perspective for benzo[d]oxazol-2(3H)-one derivatives lies in their development as highly selective chemical probes. These tools are essential for studying the function of specific proteins in both normal physiology and disease states, particularly for targets that are currently underexplored nih.govsci-hub.se.
The benzo[d]oxazol-2(3H)-one scaffold has proven effective in generating ligands with high target selectivity.
Chromodomain Proteins: Derivatives have been developed as the first potent and selective small-molecule inhibitors for the histone methyllysine reader protein CDYL, providing a chemical tool to investigate its role in epigenetic mechanisms nih.govsci-hub.se. Compound D03, for example, showed excellent selectivity for CDYL over other chromodomain proteins like CDYL2 and CBX7 sci-hub.se.
Sigma Receptors: The benzoxazolone moiety has been shown to confer a preference for sigma-1 (σ1) receptor binding sites. By modifying the substituents on the N-benzyl ring, researchers have developed derivatives that are among the most selective σ1 receptor-preferring ligands currently available researchgate.netnih.govunits.it. The para-chloro-substituted compound, for instance, exhibits a Kᵢ of 0.1 nM for σ1 receptors and a selectivity ratio of 4270 over σ2 receptors researchgate.netnih.gov.
Future work in this area will focus on modifying these selective ligands to further enhance their utility as chemical probes, potentially for use in target validation and to better understand the function of therapeutically relevant proteins researchgate.net.
Integration of Cutting-Edge Computational and Experimental Techniques in Benzo[d]oxazol-2(3H)-one Research
The synergy between computational and experimental approaches is accelerating the discovery and optimization of novel benzo[d]oxazol-2(3H)-one derivatives. A structure-guided approach, integrating molecular docking, molecular dynamics (MD) simulations, and virtual screening, has been instrumental in the development of potent and selective inhibitors nih.govsci-hub.se.
Computational methods are being leveraged in multiple ways:
Virtual Screening: To identify initial hit compounds from large chemical libraries, as was done to find inhibitors of CDYL nih.govsci-hub.se.
Predictive Modeling: Molecular docking studies have been used to predict the binding modes of derivatives with their targets, such as the c-Met kinase and the 4URO receptor, guiding the synthesis of more potent analogues nih.govrjsocmed.comnih.gov.
Mechanistic Insight: MD simulations and MM/PBSA analysis help to understand the stability of ligand-receptor interactions and calculate binding free energies rjsocmed.comnih.gov.
3D-QSAR Modeling: The development of three-dimensional quantitative structure-activity relationship (3D-QSAR) models can provide a framework for designing new candidates and avoiding unnecessary synthesis and biological evaluation researchgate.netresearcher.life.
The continued integration of these in silico techniques with traditional wet-lab synthesis and biological evaluation will be crucial for the efficient discovery of new lead compounds and for refining the structure-activity relationships (SAR) within this chemical class nih.govnih.govnih.gov.
Design Strategies for Benzo[d]oxazol-2(3H)-one Derivatives with Multifunctional Biological Activities
Given the broad range of biological activities associated with the benzo[d]oxazol-2(3H)-one scaffold—including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects—a compelling future direction is the rational design of single molecules with multiple, synergistic therapeutic actions mdpi.commdpi.comresearchgate.net. Such multifunctional compounds could offer novel therapeutic strategies for complex diseases like cancer or neurodegenerative disorders.
Design strategies to achieve this could include:
Pharmacophore Hybridization: Intentionally combining the structural features responsible for different biological activities into a single molecule. For instance, incorporating moieties known to inhibit cancer cell proliferation with those that reduce inflammation. The molecular hybridization strategy used to create c-Met kinase inhibitors is a step in this direction nih.gov.
Targeting Multiple Nodes in a Disease Pathway: Designing derivatives that can modulate several key proteins within a disease-relevant signaling network. For example, a single compound could be engineered to inhibit a kinase like TNIK while also inducing apoptosis through a separate mechanism nih.govnih.gov.
Leveraging Polypharmacology: Screening existing derivatives against a wide panel of targets to identify and then optimize compounds that already possess desirable multi-target profiles.
The development of such multifunctional agents represents a sophisticated approach to drug design, moving beyond the "one molecule, one target" paradigm to address the complexity of human diseases.
Q & A
Q. What are the common synthetic routes for Benzo[d]oxazol-2(3H)-one derivatives, and how are they optimized for yield and purity?
Synthesis typically involves alkylation or halogenation reactions. For example, General Procedure A uses bromoalkylation with 1,4-dibromobutane or 2-bromoethyl reagents in anhydrous DMF, catalyzed by K₂CO₃ at 60°C, achieving yields of 58–68% . Green halogenation methods employing trifluoroacetic anhydride and hydrogen peroxide–urea complexes enable selective mono-halogenation (Cl/Br) with yields of 75–93% in under an hour . Purification is performed via flash column chromatography (hexane/ethyl acetate) or recrystallization from ethanol, confirmed by NMR and MS .
Q. What spectroscopic techniques are used to characterize Benzo[d]oxazol-2(3H)-one derivatives, and how are key structural features confirmed?
Key techniques include:
- ¹H/¹³C NMR : Chemical shifts (e.g., δ 7.30–7.05 ppm for aromatic protons, δ 154.54 ppm for carbonyl carbons) confirm substitution patterns and alkyl chain integration .
- Mass Spectrometry (EI/HRMS) : Molecular ion peaks (e.g., m/z 242 [M⁺+1]) and fragmentation patterns validate molecular weight and functional groups .
- Elemental Analysis : Used to confirm purity (C, H, N content within ±0.4% of theoretical values) .
Q. What in vitro biological assays are utilized to evaluate the anticancer potential of these derivatives?
Derivatives are screened against human pancreatic adenocarcinoma (e.g., MIA PaCa-2) and non-small cell lung carcinoma (e.g., A549) cell lines using MTT assays. Compounds such as 6l (IC₅₀ = 8.2 µM) and 6n (IC₅₀ = 7.9 µM) show selective cytotoxicity, while 6x targets lung carcinoma (IC₅₀ = 9.4 µM) . Anti-mycobacterial activity is assessed via microplate Alamar Blue assay, with 6h (IC₅₀ = 2.1 µM) comparable to ciprofloxacin .
Advanced Research Questions
Q. How do structural modifications influence sigma receptor binding affinity and selectivity?
- Sigma-1 Selectivity : Introduction of 4-fluorophenylpiperazine groups enhances binding (e.g., SN79 derivatives with Kᵢ = 14.6 nM for Sigma-2). Hydrophobic aromatic features and hydrogen bond acceptors are critical for pharmacophore alignment .
- Divergent Effects : Substituents like isothiocyanate groups (e.g., CM572) confer cytotoxicity in tumor cells while sparing normal tissues, linked to Sigma-2 receptor upregulation .
Q. How can computational models guide the design of high-affinity ligands?
A 3D pharmacophore model (Catalyst 4.9) identifies five features: one positive ionizable, one hydrogen bond acceptor, two hydrophobic aromatic, and one hydrophobic region. Validation via Fisher randomization (p < 0.001) and leave-one-out tests (r² = 0.89) ensures robustness. This model predicts binding for novel derivatives, accelerating lead optimization .
Q. How are contradictions in biological activity data reconciled, such as anti-mycobacterial vs. anticancer effects?
Structural analysis reveals that 6h (anti-mycobacterial) contains a nitro group absent in inactive derivatives (e.g., 6l–x ). Conversely, alkyl chain length and piperazine substitutions correlate with anticancer activity but not antibacterial effects, suggesting divergent structure-activity relationships .
Q. What strategies address challenges in synthesizing bivalent ligands with dual receptor targeting?
Bivalent ligands are synthesized by coupling bromoalkylated benzo[d]oxazol-2(3H)-one cores (e.g., 2a–e ) with piperazine derivatives. Optimization includes adjusting spacer length (2–4 carbons) and using hydrophilic linkers to balance solubility and receptor engagement. NMR monitoring of coupling efficiency (e.g., 63–68% yield) ensures reproducibility .
Q. How do experimental protocols mitigate degradation risks in derivatives like 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one?
Stabilization involves pH control (neutral buffers), low-temperature storage (−20°C), and avoiding protic solvents. Degradation pathways are analyzed via LC-MS to identify hydrolytic byproducts (e.g., loss of nitro groups), guiding structural modifications for enhanced stability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
